molecular formula C6H9Cl2NO2 B12719879 N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride CAS No. 126794-91-0

N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride

Katalognummer: B12719879
CAS-Nummer: 126794-91-0
Molekulargewicht: 198.04 g/mol
InChI-Schlüssel: ZDCITHIQVQCZIF-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride is a chemical compound known for its bifunctional nature, making it a valuable building block in organic synthesis. This compound is characterized by the presence of both chloroacetyl and imidoyl chloride functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of chloroacetyl chloride with 2-methylpropanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and 2-methylpropanimidoyl chloride, with solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Wirkmechanismus

The mechanism of action of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of products .

Eigenschaften

CAS-Nummer

126794-91-0

Molekularformel

C6H9Cl2NO2

Molekulargewicht

198.04 g/mol

IUPAC-Name

[(Z)-(1-chloro-2-methylpropylidene)amino] 2-chloroacetate

InChI

InChI=1S/C6H9Cl2NO2/c1-4(2)6(8)9-11-5(10)3-7/h4H,3H2,1-2H3/b9-6-

InChI-Schlüssel

ZDCITHIQVQCZIF-TWGQIWQCSA-N

Isomerische SMILES

CC(C)/C(=N/OC(=O)CCl)/Cl

Kanonische SMILES

CC(C)C(=NOC(=O)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.